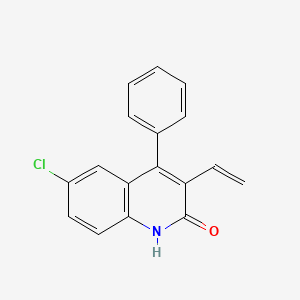
6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one
Vue d'ensemble
Description
6-Chloro-4-phenyl-3-vinylquinolin-2(1H)-one (C7H6ClNO) is a heterocyclic compound with a quinoline ring structure and a vinyl group. It is a colorless solid that is soluble in organic solvents and has a melting point of 70-71°C. C7H6ClNO is a versatile molecule that has been used in various research fields, such as medicinal chemistry, organic synthesis, and materials science.
Applications De Recherche Scientifique
6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one has been used in several scientific research areas. It has been studied as a potential inhibitor of human immunodeficiency virus (HIV) reverse transcriptase, and has been found to be a potent inhibitor of the enzyme. In addition, 6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one has been used in the synthesis of several heterocyclic compounds, such as quinolines, quinazolines, and quinoxalines. 6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one has also been used in the synthesis of a variety of other organic compounds, such as pyrroles, pyridines, and indoles.
Mécanisme D'action
The mechanism of action of 6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one is not completely understood. However, it is believed that the compound acts as an inhibitor of HIV reverse transcriptase by binding to the active site of the enzyme and blocking the enzyme’s ability to catalyze the conversion of viral RNA to DNA.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one have not been fully studied. However, studies have shown that the compound is a potent inhibitor of HIV reverse transcriptase, and thus may have potential therapeutic applications in the treatment of HIV. In addition, 6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one has been shown to have antimicrobial activity against several bacterial species, including Staphylococcus aureus and Bacillus subtilis.
Avantages Et Limitations Des Expériences En Laboratoire
6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available from chemical suppliers. In addition, the compound is soluble in organic solvents and has a relatively low melting point, making it easy to work with. However, 6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one is also limited in its use in laboratory experiments due to its relatively low solubility in aqueous solutions.
Orientations Futures
The potential applications of 6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one are vast, and further research is needed to fully explore the compound’s potential. Possible future directions include further study of the compound’s mechanism of action, as well as its potential therapeutic applications in the treatment of HIV. Additionally, further research could be done on the compound’s antimicrobial activity, and its potential applications in the development of new antibiotics. Finally, further investigation could be done on the compound’s potential use in the synthesis of other organic compounds.
Propriétés
IUPAC Name |
6-chloro-3-ethenyl-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO/c1-2-13-16(11-6-4-3-5-7-11)14-10-12(18)8-9-15(14)19-17(13)20/h2-10H,1H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBFZYDAHWRXMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90488494 | |
| Record name | 6-Chloro-3-ethenyl-4-phenylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90488494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one | |
CAS RN |
62452-22-6 | |
| Record name | 6-Chloro-3-ethenyl-4-phenylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90488494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



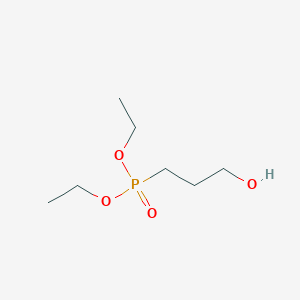
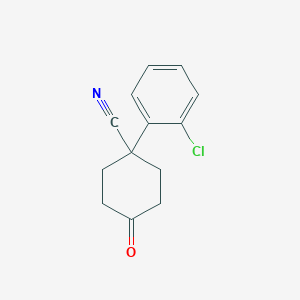
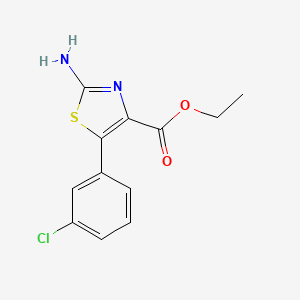

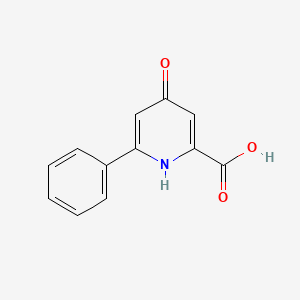
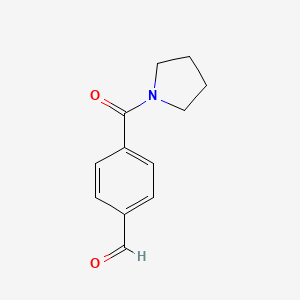
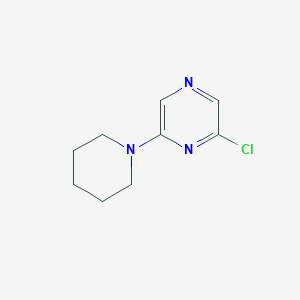
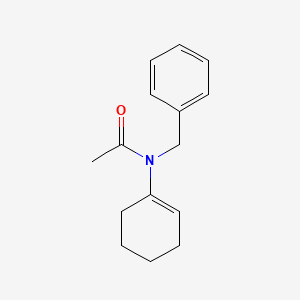
![5-Methyl-5H-dibenzo[b,d]silole](/img/structure/B1601384.png)
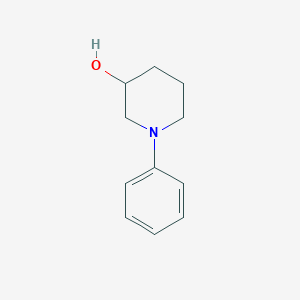
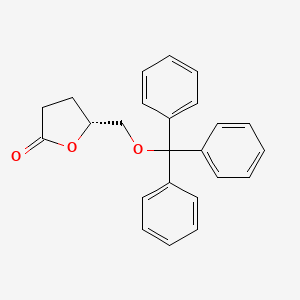
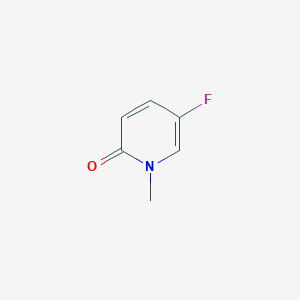
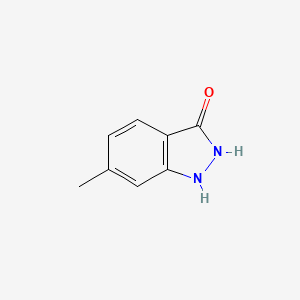
![Bicyclo[3.2.0]hept-3-en-6-one](/img/structure/B1601391.png)